molecular formula C17H10Cl2N2O3S B10954105 (5Z)-2-(4-chloroanilino)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-chloroanilino)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10954105
M. Wt: 393.2 g/mol
InChI Key: RZMSCIHOXHBQQS-UUASQNMZSA-N
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Description

5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazolone ring, and chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 4-chlorophenylthiourea under acidic conditions to form the thiazolone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolone derivatives.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at room temperature.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolone derivatives.

    Substitution: Substituted thiazolone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE
  • Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-

Uniqueness

5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to its combination of a benzodioxole ring and a thiazolone ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities compared to other similar compounds.

Properties

Molecular Formula

C17H10Cl2N2O3S

Molecular Weight

393.2 g/mol

IUPAC Name

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10Cl2N2O3S/c18-10-1-3-11(4-2-10)20-17-21-16(22)15(25-17)6-9-5-13-14(7-12(9)19)24-8-23-13/h1-7H,8H2,(H,20,21,22)/b15-6-

InChI Key

RZMSCIHOXHBQQS-UUASQNMZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)Cl

Origin of Product

United States

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